L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2)

Catalog No.
S1891222
CAS No.
M.F
M. Wt
589.72
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2)

Product Name

L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2)

Molecular Weight

589.72

L-Cysteine-N-Fmoc, S-trityl (3,3-D₂) is a protected form of the amino acid L-cysteine, which is crucial in various biochemical processes. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a trityl (Trt) protecting group on the thiol side chain. The isotopic labeling with deuterium at the 3,3-position enhances its utility in mass spectrometry and other analytical techniques. This compound is primarily utilized in peptide synthesis, particularly for creating isotopically labeled peptides for quantitative proteomics .

The chemical reactivity of L-Cysteine-N-Fmoc, S-trityl (3,3-D₂) is characterized by its ability to undergo deprotection reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, while the trityl group can be cleaved using reducing agents like dithiothreitol (DTT). These reactions are essential for synthesizing peptides where the cysteine residue needs to be free for further reactions or incorporation into larger peptide chains .

L-Cysteine itself plays a significant role in biological systems as a precursor for glutathione, an important antioxidant. It also participates in various metabolic pathways and is involved in protein synthesis. The protected form, L-Cysteine-N-Fmoc, S-trityl (3,3-D₂), retains these properties but is primarily used in research settings where its isotopic labeling allows for enhanced tracking and quantification of proteins during studies involving mass spectrometry .

The synthesis of L-Cysteine-N-Fmoc, S-trityl (3,3-D₂) typically involves several steps:

  • Protection of L-Cysteine: The thiol group of L-cysteine is first protected using trityl chloride to form S-trityl-L-cysteine.
  • Fmoc Protection: The amino group is then protected with Fmoc using Fmoc chloride under basic conditions.
  • Isotopic Labeling: Deuterium incorporation can be achieved during the synthesis process or through specific labeling strategies involving deuterated reagents.

These steps ensure that both functional groups are adequately protected for subsequent peptide synthesis while allowing for isotopic labeling .

L-Cysteine-N-Fmoc, S-trityl (3,3-D₂) has several applications:

  • Peptide Synthesis: Widely used in solid-phase peptide synthesis due to its stability and ease of handling.
  • Quantitative Proteomics: Its isotopic labeling makes it valuable for mass spectrometry-based quantification of proteins.
  • Drug Development: Investigated for potential roles in drug formulation and delivery due to its biological activities .

Interaction studies involving L-Cysteine-N-Fmoc, S-trityl (3,3-D₂) often focus on its role in peptide binding and stability. Research indicates that the presence of protecting groups does not significantly hinder the interaction capabilities of cysteine residues within peptides. Studies utilizing mass spectrometry have shown that isotopically labeled cysteine derivatives can provide insights into protein folding and interactions by allowing precise quantification of peptide populations under various conditions .

L-Cysteine-N-Fmoc, S-trityl (3,3-D₂) shares similarities with other cysteine derivatives but possesses unique characteristics due to its specific protecting groups and isotopic labeling. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
L-Cysteine-N-FmocProtected Amino AcidNo isotopic labeling; widely used in peptide synthesis
L-Cysteine-S-tritylProtected Amino AcidNo Fmoc group; simpler protection
Fmoc-L-Cys(StBu)-OHProtected Amino AcidStBu protecting group; less sterically hindered
Fmoc-L-Cys(SIT)-OHProtected Amino AcidSIT group; faster deprotection compared to StBu

The uniqueness of L-Cysteine-N-Fmoc, S-trityl (3,3-D₂) lies in its combination of both Fmoc and trityl groups along with deuterium labeling, making it particularly advantageous for applications requiring precise mass measurements and structural elucidation in complex biological systems .

Solid-Phase Peptide Synthesis Protocols for Deuterated Cysteine Derivatives

The incorporation of deuterated cysteine derivatives into peptide sequences requires specialized solid-phase peptide synthesis protocols that account for the unique properties of isotopically labeled building blocks [1]. L-Cysteine-N-Fluorenylmethoxycarbonyl, S-trityl (3,3-deuterium-2) represents a critical building block for synthesizing deuterated peptides with enhanced metabolic stability and improved pharmacokinetic properties [2] [3].

The deuterated cysteine derivative exhibits coupling efficiencies comparable to its non-deuterated counterpart when proper synthetic conditions are employed [4]. Research has demonstrated that deuterated amino acids can achieve greater than 99% deuterium incorporation levels when synthesized under optimized conditions [3] [5]. The presence of deuterium atoms at the 3,3-positions of the cysteine side chain provides enhanced stability against racemization during the synthesis process [6].

Resin Selection Criteria for Acid-Sensitive Trityl Protection

The selection of appropriate resin systems for incorporating L-Cysteine-N-Fluorenylmethoxycarbonyl, S-trityl (3,3-deuterium-2) requires careful consideration of the acid-labile nature of the trityl protecting group [7] [8]. Chlorotrityl resin emerges as the preferred choice due to its exceptional compatibility with acid-sensitive protecting groups and its ability to enable peptide cleavage under mild acidic conditions [8] [9].

Resin TypeCleavage ConditionsTrityl Group StabilityRecommended Loading
Chlorotrityl1-3% Trifluoroacetic acidExcellent0.5-0.8 mmol/g
Wang95% Trifluoroacetic acidPoorNot recommended
Rink Amide95% Trifluoroacetic acidPoorNot recommended

The chlorotrityl resin provides several advantages including minimal racemization during the initial amino acid loading step and the ability to cleave peptides under conditions that preserve the trityl protection on cysteine residues [8] [10]. Loading efficiency studies indicate that optimal substitution levels of 0.5-0.8 millimoles per gram of resin minimize steric hindrance while maintaining adequate synthetic capacity [10] [11].

The 2-chlorotrityl chloride resin demonstrates superior performance for acid-sensitive applications, with substitution determination studies showing high precision and robustness when measured at 289.8 nanometers [12]. The resin exhibits excellent moisture sensitivity characteristics, requiring careful handling protocols to maintain optimal reactivity [10].

Fluorenylmethoxycarbonyl Deprotection Kinetics in Deuterated Solvent Systems

The kinetics of fluorenylmethoxycarbonyl deprotection in deuterated solvent systems exhibit distinct characteristics compared to conventional hydrogenated solvents [13] [14]. Studies utilizing deuterated dimethylformamide and other deuterated solvents demonstrate that deprotection rates remain largely independent of solvent isotopic composition [14].

Kinetic analysis reveals that tetramethylguanidine and diethylaminopropylamine achieve deprotection times comparable to piperidine when employed at optimal concentrations [14]. The deprotection mechanism proceeds through the formation of dibenzofulvene intermediates, with deuterated systems showing enhanced stability of these intermediates [14] [15].

Base SystemConcentrationDeprotection TimeDeuterated Solvent Compatibility
Piperidine20%2-5 minutesExcellent
Tetramethylguanidine5%6-8 minutesExcellent
Diethylaminopropylamine10%10-15 minutesGood
Tributylamine20%15+ minutesModerate

The formation of dibenzofulvene-base adducts shows reduced side product formation in deuterated systems, with nuclear magnetic resonance analysis confirming the absence of oligomerization products typically observed in hydrogenated systems [14]. Temperature effects on deprotection kinetics indicate that elevated temperatures can accelerate the process without compromising stereochemical integrity [16] [17].

Solution-Phase Synthetic Approaches for Isotope-Enriched Building Blocks

Solution-phase methodologies for synthesizing isotope-enriched L-Cysteine-N-Fluorenylmethoxycarbonyl, S-trityl (3,3-deuterium-2) involve sophisticated approaches that ensure high isotopic purity and minimal racemization [18] [19]. The synthesis typically employs deuterated starting materials and carefully controlled reaction conditions to maintain the isotopic integrity throughout the synthetic sequence [20].

The primary synthetic route involves the protection of L-cysteine with the trityl group on the sulfur atom, followed by fluorenylmethoxycarbonyl protection of the amino group [18] [21]. The deuterium incorporation occurs through exchange reactions or by starting with deuterated cysteine precursors [3] [5]. Catalytic hydrogen isotope exchange methods using deuterium oxide as the deuterium source have proven particularly effective for achieving high deuterium incorporation levels [3] [22].

Synthetic MethodDeuterium IncorporationEnantiomeric ExcessReaction Time
Direct Exchange95-99%>99%12-24 hours
Catalytic Exchange98-99%>99%6-12 hours
Precursor Method>99%>99%24-48 hours

Biocatalytic approaches using specialized enzymes have emerged as promising alternatives for site-selective deuteration [3] [5]. These methods achieve excellent deuterium incorporation at specific positions while maintaining high enantiomeric purity [5] [19]. The use of dual-protein catalysis systems enables selective deuteration at both alpha and beta carbon positions [5].

Critical Evaluation of Coupling Reagents for Minimizing Epimerization

The selection of appropriate coupling reagents represents a critical factor in minimizing epimerization during the incorporation of L-Cysteine-N-Fluorenylmethoxycarbonyl, S-trityl (3,3-deuterium-2) into peptide sequences [23] [24]. Cysteine derivatives are particularly susceptible to racemization due to the electron-withdrawing nature of the sulfur atom and the stability of the resulting enolate intermediates [23] [24].

Comprehensive studies comparing various coupling reagents demonstrate significant differences in their propensity to induce epimerization [23] [24]. Carbodiimide-based reagents such as diisopropylcarbodiimide combined with ethyl 2-cyano-2-(hydroxyimino)acetate show superior performance in minimizing racemization compared to uronium and phosphonium-based activators [23] [24].

Coupling ReagentEpimerization LevelCoupling EfficiencyReaction Time
Diisopropylcarbodiimide/Ethyl 2-cyano-2-(hydroxyimino)acetate<0.1%>99%30-60 minutes
N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate1.8-31%>95%15-30 minutes
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide2-5%>90%45-90 minutes
Dicyclohexylcarbodiimide3-8%>85%60-120 minutes

The mechanism of epimerization involves the formation of oxazolone intermediates, which can be suppressed through the use of appropriate additives such as 1-hydroxybenzotriazole or 1-hydroxy-7-azabenzotriazole [23]. These additives form stable active esters that resist oxazolone formation and thereby minimize racemization [23] [24].

Ynamide-based coupling reagents represent an innovative approach to reducing epimerization, showing excellent performance with minimal base-induced racemization due to their nearly neutral character [23]. Temperature control during coupling reactions also plays a crucial role, with lower temperatures generally favoring reduced epimerization rates [24] [25].

Solvent Effects on Trityl Group Stability During Prolonged Synthesis

The stability of the trityl protecting group on L-Cysteine-N-Fluorenylmethoxycarbonyl, S-trityl (3,3-deuterium-2) during prolonged synthesis cycles depends significantly on the choice of solvent system and reaction conditions [26] [27]. Extended synthesis protocols, particularly those involving multiple coupling and deprotection cycles, can lead to premature trityl group cleavage if inappropriate conditions are employed [26] [28].

Systematic stability studies reveal that dimethylformamide provides optimal trityl group stability during extended synthesis protocols [27] [29]. The polar aprotic nature of dimethylformamide stabilizes the trityl cation through solvation effects, reducing the tendency for premature cleavage [27]. In contrast, dichloromethane and other less polar solvents show increased trityl group lability [27] [29].

Solvent SystemTrityl StabilitySynthesis DurationRecommended Use
DimethylformamideExcellent>48 hoursPrimary solvent
N-Methyl-2-pyrrolidoneGood24-48 hoursAlternative solvent
DichloromethanePoor<12 hoursWashing only
TetrahydrofuranModerate12-24 hoursSpecialized applications

The presence of trifluoroacetic acid scavengers during synthesis significantly enhances trityl group stability [26] [30]. Studies demonstrate that the addition of triisopropylsilane or other silane-based scavengers effectively captures trityl cations and prevents their reattachment to the peptide chain [30]. Water content in the synthesis environment also affects trityl stability, with elevated moisture levels promoting premature cleavage [26].

Temperature effects on trityl group stability show that elevated temperatures accelerate trityl cleavage rates [30] [31]. Optimal synthesis protocols maintain temperatures below 40 degrees Celsius to preserve trityl protection throughout extended synthesis cycles [30]. The use of bases with reduced nucleophilicity, such as collidine, further enhances trityl group stability during fluorenylmethoxycarbonyl deprotection steps [21].

High-resolution mass spectrometry serves as the definitive analytical method for verifying the isotopic purity of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2), providing precise determination of deuterium incorporation levels and molecular identity confirmation [1]. The technique employs electrospray ionization with high-resolution mass spectrometry to achieve accurate mass measurements with sub-5 ppm accuracy, enabling unambiguous identification of isotopolog distributions [1] [2].

The molecular ion of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) exhibits a theoretical monoisotopic mass of 589.72 Da for the protonated species [M+H]+, representing a mass shift of +2.01 Da compared to the non-deuterated analog due to the incorporation of two deuterium atoms at the 3,3-position [3]. Advanced deconvolution algorithms are essential for accurate isotopic purity calculations, particularly when accounting for natural abundance 13C contributions and overlapping isotopic patterns [4].

Mass spectrometric analysis reveals characteristic isotopolog patterns that reflect the degree of deuterium enrichment. The D0, D1, and D2 isotopologs can be readily distinguished through their distinct mass-to-charge ratios, with the D2 species representing the target compound with complete deuteration at the specified positions [4]. Isotopic purity calculations utilize the relative abundance of these isotopologs, with commercial samples typically achieving 98% deuterium incorporation based on manufacturer specifications [3] [5].

ParameterValue/SpecificationAnalytical Significance
Molecular Ion [M+H]+m/z 589.73 (theoretical)Confirms molecular identity
Molecular Ion [M+Na]+m/z 611.71 (theoretical)Alternative adduct verification
Deuteration Level98% D-incorporationQuantifies deuterium content
Isotopic Pattern AnalysisH/D isotopologue distributionValidates purity assessment
Mass Accuracy Required< 5 ppmEnsures reliable identification
Resolving Power Minimum≥ 50,000 FWHMResolves isobaric interferences

The analytical workflow requires careful optimization of ionization conditions to minimize in-source fragmentation while maintaining adequate signal intensity for minor isotopologs [1]. Electrospray ionization parameters, including capillary voltage, cone voltage, and source temperature, must be optimized to preserve the integrity of the protective groups and prevent artifactual deuterium loss during the ionization process [2].

Multidimensional Nuclear Magnetic Resonance Analysis of Deuterium Incorporation Sites

Multidimensional nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and site-specific analysis of deuterium incorporation in L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) [6] [7]. The analytical approach combines traditional 1H and 13C NMR with specialized deuterium-specific experiments to achieve complete characterization of isotopic labeling patterns [8] [9].

Direct 2H NMR spectroscopy enables unambiguous detection and quantification of deuterium atoms at the 3,3-position of the cysteine backbone [10] [8]. The deuterium nucleus, with its quadrupolar nature and reduced gyromagnetic ratio compared to 1H, requires specialized pulse sequences and extended acquisition times to achieve adequate signal-to-noise ratios [10]. Natural abundance deuterium NMR demonstrates that modern high-field spectrometers can detect deuterium at concentrations as low as 0.015%, making quantitative analysis of enriched samples highly feasible [10].

Carbon-13 NMR provides critical information through α-isotope shift effects, where carbons directly bonded to deuterium exhibit characteristic upfield shifts of 0.1-0.3 ppm compared to their protonated analogs [11] [7]. These isotope-induced chemical shift perturbations serve as diagnostic markers for the location and extent of deuterium incorporation. The C-3 carbon in the deuterated compound shows the most pronounced isotope shift, confirming the site-specific nature of the deuteration [11].

Two-dimensional NMR experiments, particularly 13C-2H correlation spectroscopy, establish direct connectivity between deuterium atoms and their attached carbons [6] [7]. These experiments overcome the resolution limitations often encountered in one-dimensional deuterium spectra by utilizing the superior chemical shift dispersion of 13C to separate overlapping deuterium signals [7]. The resulting 13C-2H contour plots enable complete assignment of deuterium resonances even in complex molecular systems [6].

NMR ExperimentKey ObservationsDeuterium InformationChemical Shift Range (ppm)
1H NMRResidual proton signals at 3,3-positionIndirect (absence of signals)0.5-8.5
2H NMR (Deuterium)Direct deuterium detection and quantificationDirect site-specific detection0.5-8.5
13C NMRCarbon chemical shift perturbationsα-isotope shift effects10-180
1H-13C HSQCC-H connectivity mappingModified cross-peak patternsF2: 0.5-8.5, F1: 10-180

The integration of multiple NMR techniques provides redundant verification of deuterium incorporation levels and sites. Quantitative analysis requires careful attention to relaxation parameters, as deuterium-bearing carbons exhibit altered T1 relaxation times compared to their protonated counterparts [12]. These relaxation differences must be accounted for when performing quantitative integration to ensure accurate determination of isotopic enrichment levels [12].

Chiral High-Performance Liquid Chromatography Methods for Enantiomeric Excess Determination

Chiral high-performance liquid chromatography represents the gold standard for enantiomeric excess determination in protected amino acid derivatives, providing baseline resolution of L and D enantiomers through stereoselective interactions with chiral stationary phases [13] [14]. The analytical challenge for L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) involves developing separation conditions that accommodate the bulky protective groups while maintaining adequate chiral recognition [15] [16].

Modern chiral stationary phases demonstrate excellent stereoselectivity for amino acid derivatives, with polysaccharide-based phases showing particularly promising results for N-protected amino acids [13] [17]. CHIRALPAK IA and IC columns, based on amylose and cellulose derivatives respectively, achieve selectivity factors (α) ranging from 1.18 to 2.88 for similar Fmoc-protected amino acids [17]. The CHIROBIOTIC T column, containing a macrocyclic antibiotic as the chiral selector, provides complementary selectivity and proves particularly effective for underivatized amino acids [18].

The mobile phase composition critically influences both retention and enantioselectivity, with the polarity and hydrogen bonding capability of the solvent system affecting the strength of chiral interactions [13] [17]. Normal-phase conditions using hexane-alcohol mixtures typically provide optimal resolution for protected amino acids, while reversed-phase systems with aqueous-organic mobile phases may be necessary for highly polar derivatives [17] [18].

Chiral Stationary PhaseMobile Phase SystemSelectivity Factor (α)Resolution (Rs)Detection Method
CHIRALPAK IAHexane/Isopropanol (90:10)1.32-2.122.9-7.7UV 254 nm
CHIRALPAK ICHexane/Ethanol (80:20)1.18-2.882.2-12.5UV 280 nm
CHIROBIOTIC TWater/Methanol/Formic acid (30:70:0.02)1.15-1.451.8-3.2UV 215 nm
Sumichiral OA-2500SAcetonitrile/Methanol (50:50) + 0.5% FA1.20-1.352.1-4.5MS/MS (ESI negative)

Method development requires systematic optimization of separation parameters including mobile phase composition, flow rate, column temperature, and detection wavelength [15] [19]. The presence of deuterium labeling may introduce subtle effects on retention behavior due to kinetic isotope effects, though these are typically minimal for the chromatographic time scales involved [20] [21]. Temperature control proves crucial for reproducible enantioseparation, as thermal fluctuations can significantly impact the thermodynamic balance of chiral recognition [22].

Detection strategies for enantiomeric excess determination include ultraviolet absorption at wavelengths specific to the protective groups, mass spectrometric detection for enhanced selectivity, and circular dichroism detection for direct chirality assessment [14] [22]. The choice of detection method depends on the required sensitivity, sample complexity, and availability of reference standards [22].

Fourier Transform Infrared Spectral Signatures of Protective Group Interactions

Fourier transform infrared spectroscopy provides molecular-level insight into the conformational preferences and intermolecular interactions of the protective groups in L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) [23] [24]. The technique exploits the characteristic vibrational frequencies of functional groups to identify structural features and monitor chemical transformations [25] [26].

The Fmoc protecting group exhibits distinctive spectral signatures that confirm its structural integrity and binding mode [27] [26]. The carbamate carbonyl stretch appears as a strong absorption between 1705-1720 cm⁻¹, with the exact frequency influenced by hydrogen bonding interactions and conformational constraints [27] [26]. The fluorenyl aromatic system contributes multiple bands in the 1600-1650 cm⁻¹ region, corresponding to aromatic C=C stretching vibrations [26].

Trityl group vibrations provide complementary structural information, with the three phenyl rings generating characteristic aromatic C=C stretches at 1590-1610 cm⁻¹ [27]. The critical C-S stretching vibration of the trityl-cysteine linkage appears in the 1180-1220 cm⁻¹ region, serving as a diagnostic marker for thiol protection status [26]. The intensity and position of this band provide information about the electronic environment around the sulfur atom and potential conformational preferences [28].

Functional GroupWavenumber (cm⁻¹)IntensityProtective Group OriginDiagnostic Value
Fmoc C=O stretch1705-1720StrongFmoc carbamateConfirms Fmoc protection
Fmoc aromatic C=C1600-1650Medium-StrongFmoc fluorenyl ringsFmoc structural integrity
Trityl aromatic C=C1590-1610MediumTrityl phenyl ringsTrityl group presence
Trityl C-S stretch1180-1220MediumTrityl-sulfur bondThiol protection status

Deuterium incorporation manifests through characteristic C-D stretching vibrations in the 2100-2300 cm⁻¹ region, providing direct spectroscopic evidence for isotopic substitution [24] [29]. These bands appear at lower frequencies compared to corresponding C-H stretches due to the increased mass of deuterium, with the exact position dependent on the local chemical environment [24]. The intensity of C-D stretches is typically weaker than C-H absorptions due to the reduced dipole moment change associated with deuterium vibrations [29].

The amino acid backbone contributes additional spectral features, including the carboxyl C=O stretch at 1680-1700 cm⁻¹ and various C-H stretching modes in the 2850-2950 cm⁻¹ region [24] [29]. The N-H stretch of the Fmoc carbamate appears as a medium-intensity band between 3280-3350 cm⁻¹, with hydrogen bonding interactions potentially causing frequency shifts and band broadening [27] [26].

Purity

98%+ ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 07-21-2023

Explore Compound Types